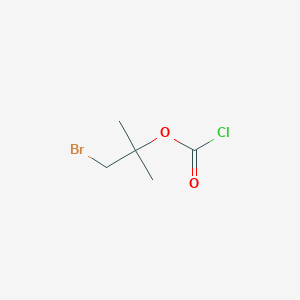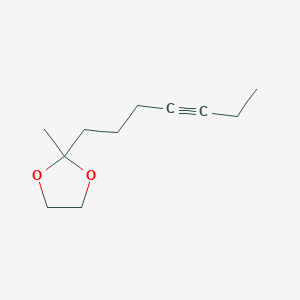
5-Chloro-2-methylpent-1-en-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methylpent-1-en-3-yne is an organic compound with the molecular formula C₆H₇Cl It is a chlorinated alkyne, characterized by the presence of a chlorine atom, a methyl group, and a triple bond within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylpent-1-en-3-yne can be achieved through several methods. One common approach involves the chlorination of 2-methylpent-1-en-3-yne using chlorine gas or other chlorinating agents under controlled conditions. Another method includes the photolysis of 5-chloroethynyl-3,3-dimethyl-3H-pyrazole, which leads to the formation of chloro(4-methylpent-3-en-1-ynyl)carbene, a precursor to the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes, where the reaction conditions are optimized for high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-methylpent-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different saturated or unsaturated products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-2-methylpent-1-en-3-yne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-methylpent-1-en-3-yne involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chlorine atom and the triple bond, which can participate in various chemical transformations. These interactions can lead to the formation of reactive intermediates, such as carbenes, which can further react with other molecules to produce desired products.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-4-methyl-4-penten-2-yne
- 1-Chloro-4-methyl-4-penten-2-yne
- 1-Penten-3-yne, 5-chloro-2-methyl
Uniqueness
5-Chloro-2-methylpent-1-en-3-yne is unique due to its specific structural features, including the position of the chlorine atom and the triple bondIts ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
25789-33-7 |
|---|---|
Fórmula molecular |
C6H7Cl |
Peso molecular |
114.57 g/mol |
Nombre IUPAC |
5-chloro-2-methylpent-1-en-3-yne |
InChI |
InChI=1S/C6H7Cl/c1-6(2)4-3-5-7/h1,5H2,2H3 |
Clave InChI |
MPZMWLRAWHSPTO-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C#CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)

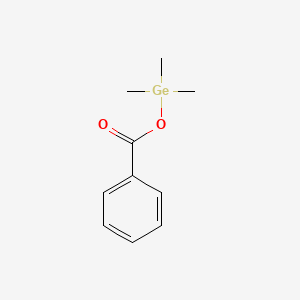
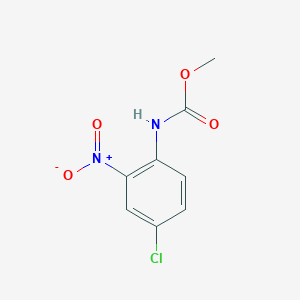
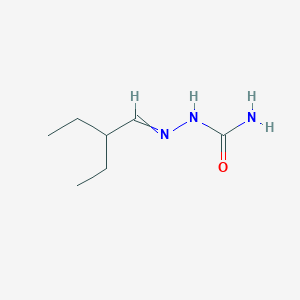
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14697136.png)

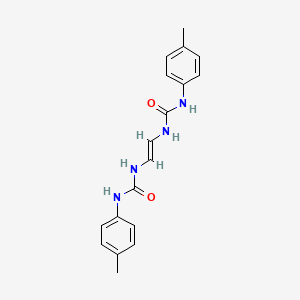
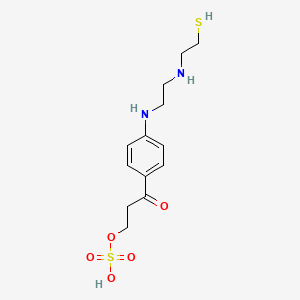

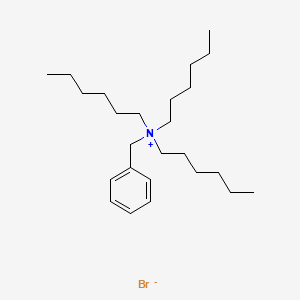
![(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene](/img/structure/B14697183.png)
